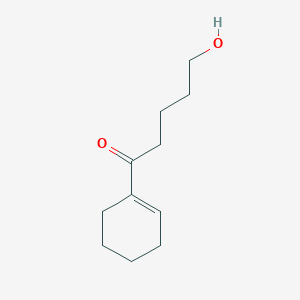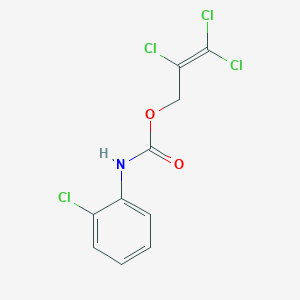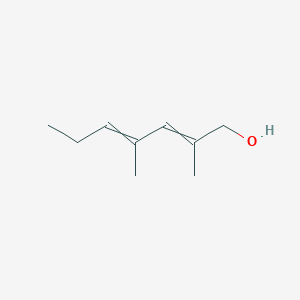
2,4-Dimethylhepta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylhepta-2,4-dien-1-ol is an organic compound with the molecular formula C9H16O. It is an aliphatic alcohol characterized by the presence of two methyl groups and two double bonds in its heptadienyl chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylhepta-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethyl-2,4-hexadiene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent . Another method includes the use of Grignard reagents, where the corresponding Grignard reagent reacts with an aldehyde to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhepta-2,4-dien-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2,4-dimethylhepta-2,4-dienal.
Reduction: Formation of 2,4-dimethylheptanol.
Substitution: Formation of 2,4-dimethylhepta-2,4-dienyl chloride.
Scientific Research Applications
2,4-Dimethylhepta-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhepta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-2,4-hexadien-1-ol
- 2,4-Dimethyl-2,4-pentadien-1-ol
- 2,4-Dimethyl-2,4-octadien-1-ol
Uniqueness
2,4-Dimethylhepta-2,4-dien-1-ol is unique due to its specific molecular structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62332-67-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,4-dimethylhepta-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h5-6,10H,4,7H2,1-3H3 |
InChI Key |
FOGJPHRWJKZCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




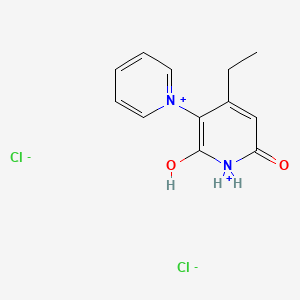
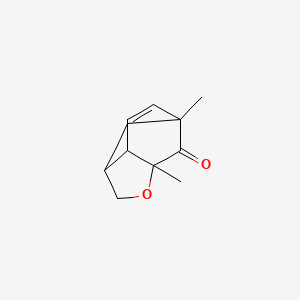
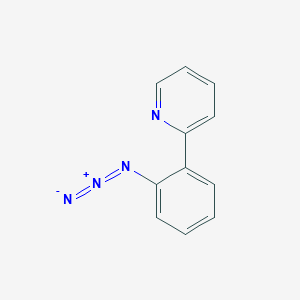
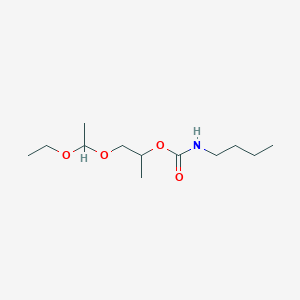

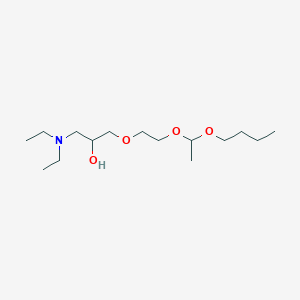
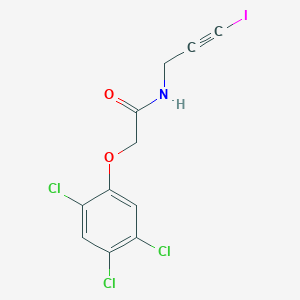

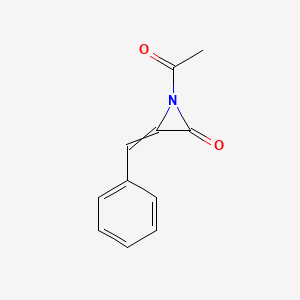
![7-[5-(3-Oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14521447.png)
